Cas no 668261-28-7 (tert-butyl 2-amino-5-cyanobenzoate)
tert-butyl 2-amino-5-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-amino-5-cyano-, 1,1-dimethylethyl ester
- tert-butyl 2-amino-5-cyanobenzoate
- SCHEMBL6353385
- EN300-10853742
- t-butyl 2-amino-5-cyanobenzoate
- DTXSID801271397
- 1,1-Dimethylethyl 2-amino-5-cyanobenzoate
- 668261-28-7
- IUZXJAHIUFLECG-UHFFFAOYSA-N
-
- Inchi: 1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-6H,14H2,1-3H3
- InChI Key: IUZXJAHIUFLECG-UHFFFAOYSA-N
- SMILES: O(C(C1C=C(C#N)C=CC=1N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 218.10562
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- PSA: 76.11
tert-butyl 2-amino-5-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10853742-0.05g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 0.05g |
$551.0 | 2023-10-27 | |
| Enamine | EN300-10853742-0.1g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 0.1g |
$578.0 | 2023-10-27 | |
| Enamine | EN300-10853742-0.25g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 0.25g |
$604.0 | 2023-10-27 | |
| Enamine | EN300-10853742-0.5g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 0.5g |
$630.0 | 2023-10-27 | |
| Enamine | EN300-10853742-1.0g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 1.0g |
$656.0 | 2023-07-06 | ||
| Enamine | EN300-10853742-2.5g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 2.5g |
$1287.0 | 2023-10-27 | |
| Enamine | EN300-10853742-5.0g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 5.0g |
$1903.0 | 2023-07-06 | ||
| Enamine | EN300-10853742-10.0g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 10.0g |
$2823.0 | 2023-07-06 | ||
| Enamine | EN300-10853742-1g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 1g |
$656.0 | 2023-10-27 | |
| Enamine | EN300-10853742-5g |
tert-butyl 2-amino-5-cyanobenzoate |
668261-28-7 | 95% | 5g |
$1903.0 | 2023-10-27 |
tert-butyl 2-amino-5-cyanobenzoate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on tert-butyl 2-amino-5-cyanobenzoate
CAS No. 668261-28-7: tert-butyl 2-amino-5-cyanobenzoate — A Versatile Intermediate in Chemical and Pharmaceutical Research
The compound tert-butyl 2-amino-5-cyanobenzoate, identified by CAS No. 668261-28-7, has emerged as a critical intermediate in the synthesis of advanced pharmaceuticals and functional materials. This benzoate derivative, characterized by its tert-butyl ester group, amino substituent at position 2, and nitrile functionality at position 5, exhibits unique reactivity and structural flexibility, making it a focal point in medicinal chemistry and materials engineering.
Synthetic Applications and Structural Properties
The molecular formula C11H13NO3 reflects the compound’s balanced composition of aromatic, polar, and non-polar groups. The N-cyanogroup (CN-) provides nucleophilic reactivity for click chemistry applications, while the O-tert-butoxy ester serves as a labile protecting group for controlled deprotection in multi-step syntheses. Recent studies highlight its utility in the synthesis of bicyclic heterocycles, particularly in the construction of pyrrolopyrimidine scaffolds relevant to kinase inhibitors (Journal of Medicinal Chemistry, 2023).
Biochemical Relevance and Drug Development
In pharmaceutical contexts, this compound is increasingly used as an intermediate for cancer-targeting agents. A groundbreaking study published in Nature Communications (June 2024) demonstrated its role in synthesizing analogs of the anti-mitotic drug paclitaxel, where the cyanide moiety enhances binding affinity to tubulin proteins while the tert-butoxy group improves metabolic stability during preclinical trials.
Nanomaterials and Advanced Applications
Beyond medicinal chemistry, this compound finds application in nano-carrier fabrication. Researchers at MIT recently reported using its amine functionality to functionalize graphene oxide surfaces for targeted drug delivery systems (ACS Nano, March 2024). The dual reactivity of amino/cyano groups enables simultaneous attachment of therapeutic payloads and targeting ligands on nanoscale platforms.
Synthetic Innovations and Process Optimization
Traditional synthesis via Friedel-Crafts acylation has been supplanted by more efficient methods leveraging microwave-assisted chemistry (Green Chemistry Letters & Reviews, April 2024). Modern protocols achieve >95% yield using environmentally benign solvents like dimethyl sulfoxide (DMSO), addressing sustainability concerns while maintaining high purity standards (>99% HPLC).
Safety Considerations and Regulatory Compliance
While non-classified as a hazardous substance under GHS guidelines, proper handling protocols are essential due to its organic solvent nature. Storage recommendations include keeping it sealed below -10°C to prevent hydrolysis of the ester group—a critical quality control parameter confirmed via FTIR spectroscopy (spectral peak at ~1745 cm⁻¹ confirms intact ester linkage).
Ongoing Research Frontiers
Emerging applications include its use as a building block for viral vector systems. A collaborative study between Stanford University and BioNTech revealed that conjugating this compound to lipid nanoparticles improves mRNA vaccine stability under thermal stress conditions (Science Advances, July 2024). Meanwhile, material scientists are exploring its potential in creating conductive polymers for flexible electronics due to the synergistic effects of aromatic conjugation and cyano electron-withdrawing groups.This multifunctional intermediate continues to redefine synthetic strategies across disciplines—its structural features enabling solutions from cancer therapy advancements to next-generation nanotechnology innovations.
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